N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3,4,5-trimethoxybenzamide
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Overview
Description
N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3,4,5-trimethoxybenzamide: is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a chlorophenyl group, and a trimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3,4,5-trimethoxybenzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a suitable precursor, such as a hydrazide, with an appropriate nitrile oxide.
Introduction of the Chlorophenyl Group: This step often involves the use of a chlorinated aromatic compound, which can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Trimethoxybenzamide Moiety: This final step can be accomplished through an amide coupling reaction, using a suitable amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening and formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3,4,5-trimethoxybenzamide:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be useful in the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, particularly those involving oxidative stress or enzyme activity.
Mechanism of Action
The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and chlorophenyl group may facilitate binding to these targets, while the trimethoxybenzamide moiety could modulate the compound’s overall activity. This interaction can lead to inhibition or activation of the target, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-{2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3,4,5-trimethoxybenzamide: Similar structure but with a bromine atom instead of chlorine.
N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3,4,5-trimethoxybenzamide: Similar structure but with a fluorine atom instead of chlorine.
N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3,4,5-trimethoxybenzamide: Similar structure but with a methyl group instead of chlorine.
Uniqueness: : The presence of the chlorophenyl group in N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-3,4,5-trimethoxybenzamide imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents.
Properties
Molecular Formula |
C24H20ClN3O5 |
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Molecular Weight |
465.9 g/mol |
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C24H20ClN3O5/c1-30-19-12-15(13-20(31-2)21(19)32-3)23(29)26-18-7-5-4-6-17(18)24-27-22(28-33-24)14-8-10-16(25)11-9-14/h4-13H,1-3H3,(H,26,29) |
InChI Key |
FRZCTDWSRAATBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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